1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine
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Overview
Description
1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a pyrrolidine ring attached to a nitrophenyl group, which is further substituted with two ethoxy groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine typically involves the nitration of 1,4-diethoxybenzene to produce 2,5-dinitro-1,4-diethoxybenzene. This intermediate is then subjected to nucleophilic aromatic substitution with pyrrolidine to yield the desired product. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Pyrrolidine, ethanol, reflux conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrrolidines.
Reduction: 1-(2,5-Diethoxy-4-aminophenyl)pyrrolidine.
Oxidation: 1-(2,5-Diethoxy-4-nitrobenzaldehyde)pyrrolidine or 1-(2,5-Diethoxy-4-nitrobenzoic acid)pyrrolidine.
Scientific Research Applications
1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and pyrrolidine moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine: Similar structure but with methoxy groups instead of ethoxy groups.
1-(2,5-Diethoxy-4-nitrophenyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The pyrrolidine ring also imparts specific steric and electronic properties that differentiate it from other similar compounds .
Properties
CAS No. |
68052-13-1 |
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Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-(2,5-diethoxy-4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C14H20N2O4/c1-3-19-13-10-12(16(17)18)14(20-4-2)9-11(13)15-7-5-6-8-15/h9-10H,3-8H2,1-2H3 |
InChI Key |
KBGMGRHASIXYHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1N2CCCC2)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
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